molecular formula C12H8F2O B1294943 1-Fluoro-4-(4-fluorophenoxy)benzene CAS No. 330-93-8

1-Fluoro-4-(4-fluorophenoxy)benzene

Cat. No. B1294943
CAS RN: 330-93-8
M. Wt: 206.19 g/mol
InChI Key: UUKHFGSOCZLVJO-UHFFFAOYSA-N
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Description

1-Fluoro-4-(4-fluorophenoxy)benzene (1-F4FPB) is an aromatic fluorinated compound that has seen increased use in scientific research due to its unique properties. This compound has been used in a variety of applications, ranging from synthetic organic chemistry to biochemistry and physiology.

Scientific Research Applications

  • Synthesis of Radiopharmaceuticals :

    • 4-[18F]Fluorophenol, a derivative of 1-Fluoro-4-(4-fluorophenoxy)benzene, is used for synthesizing complex radiopharmaceuticals with a 4-[18F]fluorophenoxy moiety. This is achieved through a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, yielding no-carrier-added [18F]fluorophenol (Ross, Ermert, & Coenen, 2011). Bis(4-benzyloxyphenyl)iodonium salts are effective precursors for this radiosynthesis (Helfer et al., 2013).
  • Polymer Synthesis :

    • 1-Fluoro-4-(4-fluorophenoxy)benzene derivatives are used in the synthesis of high-performance poly(phthalazinone ether)s, which have applications in engineering plastics and membrane materials. These polymers exhibit good solubility, excellent thermal properties, and potential for optical waveguides (Xiao et al., 2003).
  • Studying Anaerobic Transformation Processes :

    • Fluorinated analogues of phenol, including 1-Fluoro-4-(4-fluorophenoxy)benzene, are used to study the anaerobic transformation of phenol to benzoate. These compounds help in understanding the mechanism of transformation in anaerobic, phenol-degrading environments (Genthner, Townsend, & Chapman, 1989).
  • Synthesis of Chemical Compounds :

    • The compound is utilized in the synthesis of various chemical structures, such as 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, demonstrating its versatility in organic synthesis (Liang, 2009).
  • Understanding Molecular Interactions :

    • Studies involving 1-Fluoro-4-(4-fluorophenoxy)benzene and its derivatives have contributed to a deeper understanding of molecular interactions, such as dielectric relaxation and dipole moment in hydrogen-bonded complexes (Basha et al., 2022).
  • Investigating Crystal Structures :

    • Research on the crystal structures of fluoro- and chlorophenols at low temperatures and high pressures has provided insights into the behavior of these compounds under various conditions, which is essential for their application in different scientific fields (Oswald et al., 2005).

properties

IUPAC Name

1-fluoro-4-(4-fluorophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKHFGSOCZLVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022023
Record name p-Fluorophenyl ether
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Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(4-fluorophenoxy)benzene

CAS RN

330-93-8
Record name 1,1′-Oxybis[4-fluorobenzene]
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Record name 4,4'-Difluorodiphenyl ether
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Record name 330-93-8
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Record name p-Fluorophenyl ether
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Record name 1,1'-oxybis(4-fluorobenzene)
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Record name 4,4'-DIFLUORODIPHENYL ETHER
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